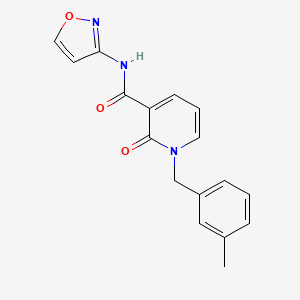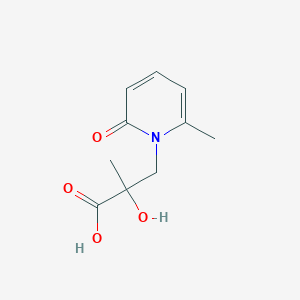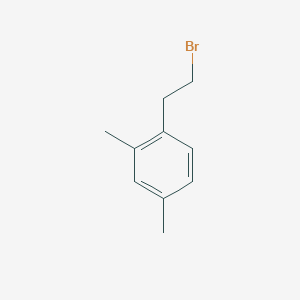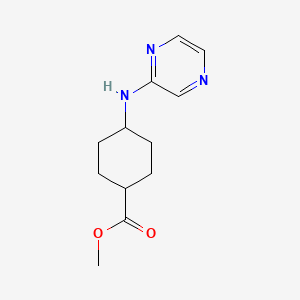
1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure analysis of compounds similar to 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, focusing on their potential antitumor activities and interactions with proteins like CDK4. For instance, the study by Hu et al. (2018) discusses the synthesis, crystal structure, and the antitumor activities of a related compound, demonstrating its potential in cancer research (Hu et al., 2018).
Biological Activity and Drug Development
Several studies have been focused on the biological activities of urea derivatives, including their potential as anticancer and enzyme inhibitors. The work of Nazir et al. (2018) synthesizes novel indole-based scaffolds showing potent urease inhibition, highlighting the potential of such compounds in developing new therapeutic agents (Nazir et al., 2018).
Material Science and Chemical Properties
Research by Lloyd and Steed (2011) examines the use of similar compounds in forming hydrogels, indicating the significance of such materials in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Synthesis Methodologies
Studies also cover innovative synthesis methods for producing derivatives of this compound and related compounds. For example, Thalluri et al. (2014) detail a Lossen rearrangement methodology for the synthesis of hydroxamic acids and ureas from carboxylic acids, providing a greener and more efficient synthetic route (Thalluri et al., 2014).
Antioxidant and Anti-inflammatory Applications
Additionally, some derivatives have been explored for their antioxidant and anti-inflammatory activities, as demonstrated by George et al. (2010), who synthesized and evaluated the antioxidant activity of certain dihydropyrimidin-2(1H)-one derivatives (George et al., 2010).
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-13-8-10-14(11-9-13)19-18(22)20-16-12-21(2)17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWOBJCVXYTNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)




![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)
![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)



